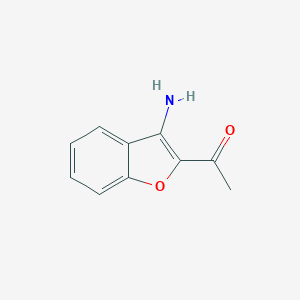

1-(3-Amino-1-benzofuran-2-yl)ethanone

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 1-(3-Amino-1-benzofuran-2-yl)ethanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 5-bromo-2-hydroxybenzaldehyde in the presence of a base such as sodium carbonate (Na2CO3) and a catalyst like 4-dimethylaminopyridine (DMAP) at elevated temperatures . The reaction mixture is then extracted and purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

1-(3-Amino-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds structurally related to 1-(3-amino-1-benzofuran-2-yl)ethanone exhibit notable anticancer activities. For instance, derivatives of benzofuran have shown efficacy in inducing apoptosis in various cancer cell lines, including K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia) . The presence of the amino group in this compound enhances its interaction with biological targets, potentially increasing its anticancer efficacy.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-Methylbenzofuran-2-yl)ethanone | Methyl group substitution on benzofuran | Anticancer properties |

| 1-(Benzofuran-2-yl)ethanone | Lacks amino group; simpler structure | Moderate antibacterial activity |

| 1-(3-Amino-benzofuran) | Similar structure but without ethanone functionality | Potential neuroprotective effects |

Neuroprotective Effects

Some benzofuran derivatives have been studied for their neuroprotective effects, indicating that this compound may also hold promise in this area. Further investigations are needed to explore its protective effects against neurodegenerative diseases .

Study on Anticancer Activity

A recent study evaluated the cytotoxicity of several benzofuran derivatives against various cancer cell lines, including K562 and PC3 (prostate cancer). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity Results for Benzofuran Derivatives

| Compound | IC50 (µM) K562 | IC50 (µM) PC3 | Therapeutic Index (TI) |

|---|---|---|---|

| Compound A | 5.0 | 10.0 | 2.0 |

| Compound B | 0.1 | >100 | >100 |

| Compound C | >100 | >100 | N/A |

Wirkmechanismus

The mechanism of action of 1-(3-Amino-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer effects may result from the induction of apoptosis through caspase-dependent pathways or the inhibition of tubulin polymerization . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1-(3-Amino-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:

1-(3-Methyl-1-benzofuran-2-yl)ethanone: Known for its antiviral and antitumor properties.

5-Phenyl-1-benzofuran-2-yl derivatives: Exhibiting antimicrobial and analgesic activities.

3-Amino-1-benzofurans: Used as analgesics.

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .

Biologische Aktivität

1-(3-Amino-1-benzofuran-2-yl)ethanone, with the chemical formula C₁₀H₉NO₂, is an organic compound notable for its structural features that include a benzofuran core and an amino group. This unique combination suggests potential biological activities, particularly in medicinal chemistry. While research on this specific compound is limited, its structural similarities to other bioactive molecules have prompted investigations into its possible therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Benzofuran Core : A bicyclic structure consisting of a benzene ring fused to a furan ring.

- Amino Group : Enhances interactions with biological targets.

- Ethanone Moiety : Contributes to its reactivity and potential biological activity.

The molecular weight of this compound is approximately 175.18 g/mol, which is relevant for pharmacokinetic studies.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have demonstrated that derivatives of benzofuran can induce apoptosis in various cancer cell lines such as K562 (chronic myelogenous leukemia) and MOLT-4 (acute lymphoblastic leukemia) cells. The presence of the amino group in this compound may enhance its pro-apoptotic effects, making it a candidate for further exploration in cancer therapy .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related benzofuran derivatives highlighted their ability to inhibit cell proliferation across multiple cancer cell lines, including prostate (PC3), colon (SW620), and kidney (Caki 1) cancers. The results indicated that modifications in the structure significantly influenced their cytotoxic potency .

| Cell Line | IC₅₀ (µM) | Activity |

|---|---|---|

| K562 | <50 | High |

| PC3 | 60 | Moderate |

| SW620 | 70 | Moderate |

| Caki 1 | >100 | Low |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with proteins involved in apoptosis pathways, potentially increasing reactive oxygen species (ROS) levels within cancer cells. This ROS generation is linked to mitochondrial dysfunction and subsequent activation of caspases, which are crucial for the apoptotic process .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methylbenzofuran-2-yl)ethanone | Methyl group substitution on benzofuran | Anticancer properties |

| 1-(Benzofuran-2-yl)ethanone | Lacks amino group; simpler structure | Moderate antibacterial activity |

| 1-(3-Amino-benzofuran) | Similar structure but without ethanone | Potential neuroprotective effects |

Case Studies

Several studies have focused on the synthesis and evaluation of benzofuran derivatives, including those related to this compound. For example, a recent study synthesized various derivatives and assessed their cytotoxicity against several cancer cell lines. The introduction of specific substituents was found to significantly alter the biological activity, demonstrating the importance of structural modifications in enhancing therapeutic efficacy .

Eigenschaften

IUPAC Name |

1-(3-amino-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBNOWMBVHDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349582 | |

| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49615-96-5 | |

| Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.